
4-Propoxybenzenesulfonyl chloride
Overview
Description
4-Propoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions. The compound is characterized by the presence of a propoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group.
Mechanism of Action
Mode of Action
4-Propoxybenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound. It can react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively . The chlorine atom in the sulfonyl chloride group is replaced by the nucleophile in these reactions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific nucleophiles it reacts with. For instance, if it reacts with amines to form sulfonamides, these products could potentially inhibit enzymes or modulate protein function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of nucleophiles in the environment would affect its reactivity. Additionally, factors such as pH and temperature could impact its stability and reactivity .
Biochemical Analysis
Biochemical Properties
4-Propoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. Sulfonylation is a process where a sulfonyl group is introduced into an organic molecule, often leading to changes in the molecule’s reactivity and function. This compound is known to react with amino groups in proteins, forming stable sulfonamide bonds . These interactions can alter the activity of enzymes and proteins, making this compound a valuable tool in biochemical research.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events . Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes can have significant impacts on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the amino groups of proteins, forming sulfonamide bonds that can either inhibit or activate enzyme activity . For example, the sulfonylation of an enzyme’s active site can block substrate binding, thereby inhibiting the enzyme’s activity. Conversely, the modification of regulatory proteins can lead to the activation of certain signaling pathways . These molecular interactions are crucial for understanding the compound’s effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound can degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These temporal effects are essential for understanding the compound’s long-term impact on biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, the compound can be metabolized by sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . These metabolic pathways are essential for understanding how the compound is processed within cells and its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, the presence of specific localization signals can direct the compound to the nucleus, mitochondria, or other organelles. These localization patterns can influence the compound’s activity and function within the cell, making it a valuable tool for studying subcellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propoxybenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-propoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H11O3S+SOCl2→C9H11ClO3S+SO2+HCl
This method typically requires anhydrous conditions and a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Propoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to 4-propoxybenzenesulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Carboxylic Acids: Formed from the oxidation of the propoxy group.
Scientific Research Applications
4-Propoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of dyes, agrochemicals, and specialty chemicals
Comparison with Similar Compounds
4-Methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a propoxy group.
4-Ethoxybenzenesulfonyl chloride: Similar structure but with an ethoxy group instead of a propoxy group.
4-Phenoxybenzenesulfonyl chloride: Similar structure but with a phenoxy group instead of a propoxy group.
Uniqueness: 4-Propoxybenzenesulfonyl chloride is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The propoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .
Properties
IUPAC Name |
4-propoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYZGURMLPSRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481905 | |
| Record name | 4-propoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58076-32-7 | |
| Record name | 4-propoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


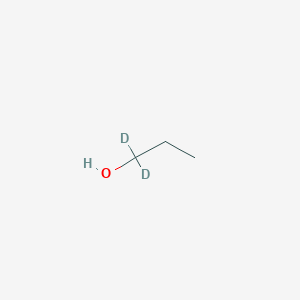




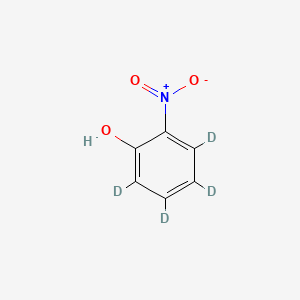
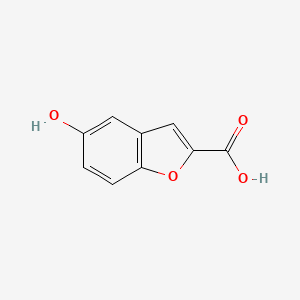
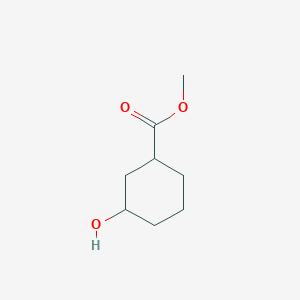

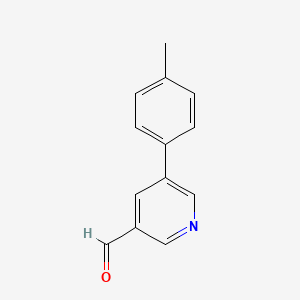
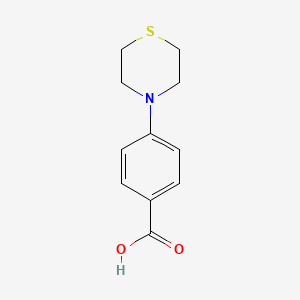
![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)


